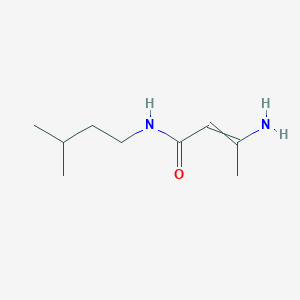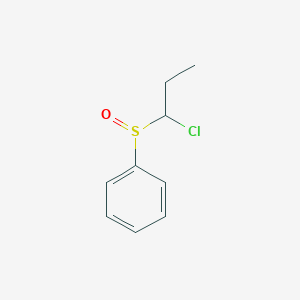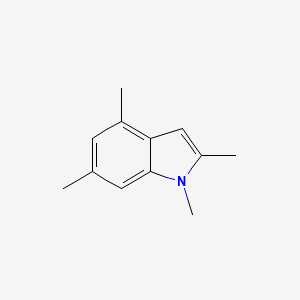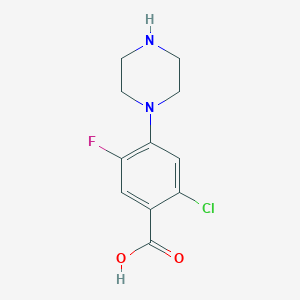![molecular formula C11H18O6 B14327675 Diethyl [2-(acetyloxy)ethyl]propanedioate CAS No. 110281-43-1](/img/structure/B14327675.png)
Diethyl [2-(acetyloxy)ethyl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [2-(acetyloxy)ethyl]propanedioate, also known as diethyl acetamidomalonate, is an organic compound with the molecular formula C₉H₁₅NO₅. It is a derivative of malonic acid and is commonly used in organic synthesis, particularly in the preparation of amino acids and other biologically active compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl [2-(acetyloxy)ethyl]propanedioate can be synthesized through the alkylation of diethyl malonate with an appropriate alkyl halide. The reaction typically involves the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion reacts with an alkyl halide, such as 2-bromoethyl acetate, in an S_N2 reaction to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [2-(acetyloxy)ethyl]propanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Heating the compound with aqueous hydrochloric acid leads to the loss of carbon dioxide, forming a substituted monocarboxylic acid
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the α-carbon position.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Decarboxylation: Heating with aqueous hydrochloric acid.
Substitution: Alkyl halides and strong bases like sodium ethoxide.
Major Products Formed
Hydrolysis: Corresponding carboxylic acids.
Decarboxylation: Substituted monocarboxylic acids.
Substitution: α-substituted malonic esters.
Applications De Recherche Scientifique
Diethyl [2-(acetyloxy)ethyl]propanedioate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a building block in the synthesis of various organic compounds, including amino acids and peptides.
Biology: Employed in the preparation of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the synthesis of drugs and therapeutic agents.
Industry: Applied in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of diethyl [2-(acetyloxy)ethyl]propanedioate involves its ability to form enolate ions, which are highly reactive nucleophiles. These enolate ions can participate in various reactions, such as alkylation and substitution, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparaison Avec Des Composés Similaires
Diethyl [2-(acetyloxy)ethyl]propanedioate is similar to other malonic ester derivatives, such as:
Diethyl malonate: Used in similar synthetic applications but lacks the acetyloxy group.
Ethyl acetoacetate: Another 1,3-dicarbonyl compound used in organic synthesis.
Methyl acetoacetate: Similar to ethyl acetoacetate but with a methyl ester group.
The uniqueness of this compound lies in its acetyloxy group, which provides additional reactivity and versatility in synthetic applications .
Propriétés
Numéro CAS |
110281-43-1 |
|---|---|
Formule moléculaire |
C11H18O6 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
diethyl 2-(2-acetyloxyethyl)propanedioate |
InChI |
InChI=1S/C11H18O6/c1-4-15-10(13)9(11(14)16-5-2)6-7-17-8(3)12/h9H,4-7H2,1-3H3 |
Clé InChI |
VHYQHOOXLFZBCP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCOC(=O)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


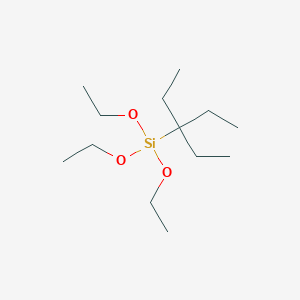
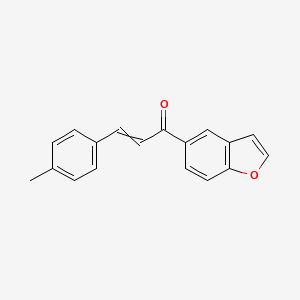
![12-[(Oxan-2-yl)oxy]dodecanal](/img/structure/B14327601.png)
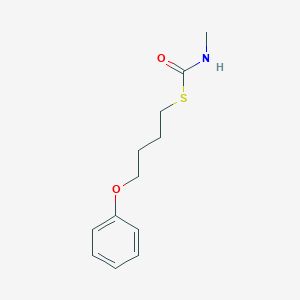
![2-[(4-Oxoazetidin-2-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14327611.png)
![4-Ethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14327618.png)
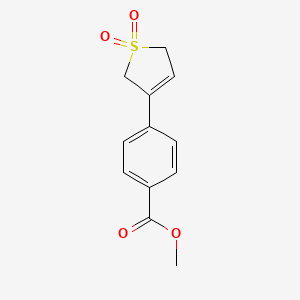
![[1,1'-Biphenyl]-4-yl (phenylsulfanyl)acetate](/img/structure/B14327626.png)
